Lead(II) thiocyanate
Description
Historical Perspectives in Lead(II) Thiocyanate (B1210189) Investigations
The thiocyanate anion itself has a long history, with its seminal synthesis attributed to Robert Porrett in 1809. acs.orgacs.org Metal thiocyanates were among the earliest pseudohalide compounds to be investigated. Early research into Lead(II) thiocyanate, alongside other metal thiocyanates, focused on its synthesis and basic chemical properties. acs.org These early investigations laid the groundwork for understanding the fundamental reactivity and composition of this compound.
The determination of crystal structures marked a significant step in the historical investigation of thiocyanates. While the structure of potassium thiocyanate (KSCN) was determined in 1933, the crystal structure of this compound (Pb(SCN)₂) was later elucidated in 1975. acs.orgnih.govrsc.org This structural information provided crucial details about how the lead(II) ions and thiocyanate anions arrange in the solid state, revealing its nature as a coordination polymer where Pb²⁺ ions are bonded to thiocyanate anions. wikipedia.org
Contemporary Significance of this compound in Inorganic and Materials Chemistry
In contemporary inorganic and materials chemistry, this compound holds significance in several domains. Its ability to act as a precursor is particularly notable in the synthesis of perovskite films, which are central to the development of high-efficiency solar cells. wikipedia.orgchemicalbook.comsigmaaldrich.comsigmaaldrich.com The incorporation of this compound as an additive has been shown to enhance the performance of planar perovskite solar cells, leading to reduced hysteresis and improved fill factors. chemicalbook.com
Beyond perovskites, this compound is utilized in various synthetic procedures. It serves as a reagent in organic synthesis, such as in the stereoselective 1,2-dithiocyanation of alkynes. chemicalbook.comsigmaaldrich.comsigmaaldrich.comcenmed.comresearchgate.net Furthermore, its coordination chemistry remains an active area, with studies exploring its complex formation with various ligands, including Schiff-base lariat (B8276320) crown ethers and calixarenes. chemicalbook.comsigmaaldrich.comsigmaaldrich.comcenmed.comnih.govacs.org These studies contribute to the broader understanding of lead(II) coordination behavior and the design of novel coordination complexes and polymers. tandfonline.comresearchgate.net
Current Research Frontiers and Unexplored Areas in this compound Science
Current research on this compound continues to push into new frontiers. A significant area is the ongoing investigation into its role in perovskite solar cells, focusing on optimizing its incorporation and understanding its impact on material properties and device performance. wikipedia.orgchemicalbook.comsigmaaldrich.comsigmaaldrich.com
The synthesis and characterization of coordination polymers involving this compound and various organic ligands represent another active frontier. tandfonline.comresearchgate.net These studies aim to create new materials with tailored structures and properties by controlling the coordination environment around the lead(II) center. Research also delves into the thermal decomposition of this compound, analyzing the reaction pathways and products formed upon heating. rsc.orglookchem.comresearchgate.net
Theoretical studies, such as those employing Density Functional Theory (DFT), are increasingly used to complement experimental findings, providing insights into the electronic structure, bonding, and stability of this compound and its complexes. rsc.orgnih.govmdpi.com Despite the progress, unexplored areas remain, particularly concerning the detailed mechanisms of its involvement in materials synthesis and the potential for developing novel applications based on its unique structural and electronic properties. Further research into its behavior under various conditions and in combination with different materials could unlock new possibilities in chemical science.
Key Physical Properties of this compound
| Property | Value | Source |
| Appearance | White to yellow crystalline solid/powder | nih.govchemicalbook.comlookchem.com |
| Odor | Odorless | nih.govchemicalbook.com |
| Molecular Weight | 323.36 g/mol | nih.govchemicalbook.comscbt.com |
| Melting Point | 190 °C (decomposes) | chemicalbook.comsigmaaldrich.comlookchem.com |
| Density | 3.82 g/mL at 25 °C | sigmaaldrich.comlookchem.com |
| Solubility (cold water) | Slightly soluble (0.05 g/100 cc at 20 °C) | nih.gov |
| Solubility (hot water) | Decomposes | nih.govwikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lead(2+);dithiocyanate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/2CHNS.Pb/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNINGUKUJWZTH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Pb+2] | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2PbS2, Pb(CNS)2 | |
| Record name | LEAD THIOCYANATE | |
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| Record name | Lead(II) thiocyanate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead(II)_thiocyanate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID90890513 | |
| Record name | Thiocyanic acid lead(2+) salt (2:1) | |
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Molecular Weight |
323 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lead thiocyanate appears as a white to yellow crystalline solid. Slightly soluble in water and denser than water. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make explosives, safety matches, and in dyeing., White to yellow crystals; [CAMEO] | |
| Record name | LEAD THIOCYANATE | |
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| Record name | Lead(II) thiocyanate | |
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Solubility |
0.05 g/100 cc water at 20 °C, Soluble in 200 parts cold water and 50 parts warm water. Soluble in alkali hydroxide and thiocyanate solutions, Soluble in potassium thiocyanate, nitric acid; slightly soluble in cold water; decomposes in hot water. | |
| Record name | LEAD THIOCYANATE | |
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Density |
3.82 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.82 at 20 °C | |
| Record name | LEAD THIOCYANATE | |
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| Record name | LEAD THIOCYANATE | |
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Color/Form |
White or light yellow crystalline powder | |
CAS No. |
592-87-0 | |
| Record name | LEAD THIOCYANATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Lead thiocyanate | |
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| Record name | Thiocyanic acid, lead(2+) salt (2:1) | |
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| Record name | Thiocyanic acid lead(2+) salt (2:1) | |
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| Record name | Lead dithiocyanate | |
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| Record name | LEAD THIOCYANATE | |
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| Record name | LEAD THIOCYANATE | |
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Melting Point |
374 °F, 190 °C, DECOMPOSES | |
| Record name | Lead(II) thiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1932 | |
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| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | LEAD THIOCYANATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/641 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Structural Elucidation and Advanced Crystallographic Analysis of Lead Ii Thiocyanate Systems
Anhydrous Lead(II) Thiocyanate (B1210189) Crystal Structure Determinations
The crystal structure of anhydrous lead(II) thiocyanate has been determined with high accuracy using single-crystal X-ray diffraction. rsc.org Early studies provided the foundational understanding of its structure, which was later refined to yield a more precise model. rsc.org The compound crystallizes in the monoclinic space group C2/c. rsc.orgiucr.org At a temperature of 100 K, the unit cell parameters have been reported as a = 9.6128(9) Å, b = 6.5306(6) Å, c = 8.1913(7) Å, and β = 92.734(7)°, with four formula units per unit cell. rsc.org
| Parameter | Value (Mokuolu & Speakman, 1975) iucr.org | Value (Shlyakher et al., 100 K) rsc.org |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | C2/c |
| a (Å) | 9.661 | 9.6128(9) |
| b (Å) | 6.544 | 6.5306(6) |
| c (Å) | 8.253 | 8.1913(7) |
| β (°) | 92.37 | 92.734(7) |
| Formula Units (Z) | 4 | 4 |
In the anhydrous crystal structure, the lead(II) ion is situated on a twofold crystallographic axis. iucr.org Each lead center is coordinated by a total of eight atoms from eight distinct thiocyanate groups. iucr.org The coordination sphere consists of four nitrogen atoms and four sulfur atoms, resulting in an eight-coordinate environment. iucr.orgwikipedia.orgacs.org This arrangement is best described as a distorted square antiprism. acs.org The Pb-N bond lengths are reported as 2.687(7) Å and 2.781(7) Å, while the Pb-S bond lengths are 2.996(2) Å and 3.135(2) Å. iucr.org
The thiocyanate ion (SCN⁻) is a classic example of an ambidentate ligand, capable of coordinating to metal centers through either the nitrogen atom (isothiocyanate), the sulfur atom (thiocyanate), or by bridging between two or more metal centers. wikipedia.org In the structure of pure Pb(SCN)₂, the thiocyanate ligand exclusively adopts a bridging mode. iucr.org Each SCN⁻ group is coordinated to four separate lead atoms; it forms two bonds to two different lead atoms via its nitrogen atom and two additional bonds to two other lead atoms through its sulfur atom. iucr.org This extensive bridging is responsible for the compound's polymeric nature. While terminal N-bonded (isothiocyanate) and S-bonded (thiocyanate) configurations are common in transition metal complexes and lead(II) adducts, they are not observed in the binary anhydrous solid. wikipedia.orgresearchgate.netresearchgate.net
The extensive and intricate bridging by the thiocyanate ligands results in the formation of a three-dimensional coordination polymer. wikipedia.org The structure is highly interconnected, with each lead atom linked to eight neighboring thiocyanate ions, and each thiocyanate ion linked to four neighboring lead atoms. iucr.org Topologically, the structure of this compound, along with the analogous compounds of calcium, strontium, and barium, can be described as a distorted fluorite-type structure when considering the center-of-mass of the thiocyanate anion. wikipedia.orgacs.org
Structural Characterization of this compound Coordination Complexes and Polymers
When this compound reacts with other Lewis bases, it forms a variety of coordination complexes or adducts. The structures of these materials are often significantly different from the parent anhydrous polymer, featuring different coordination numbers, geometries, and dimensionalities.
Single-crystal X-ray diffraction is the definitive method for characterizing the structures of these complex adducts. Studies have revealed a wide array of structural motifs. For example, the reaction of Pb(SCN)₂ with hydrazone ligands can produce complexes such as [Pb(HL¹)(µ-NCS)₂], where the thiocyanate ligands still act as bridges to form polymeric chains. researchgate.net Another well-characterized adduct is Pb(phen)(SCN)₂, formed with 1,10-phenanthroline. researchgate.net This complex is mononuclear and crystallizes in the monoclinic space group C2/c. researchgate.net Similarly, a complex with a Schiff-base lariat (B8276320) crown ether, [Pb(L4)(SCN)₂], has also been structurally characterized by X-ray analysis, demonstrating the versatility of this compound as a precursor in coordination chemistry. sigmaaldrich.com
| Compound | Formula | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|---|
| 1,10-Phenanthroline Adduct researchgate.net | C₁₄H₈N₄PbS₂ | Monoclinic | C2/c | Mononuclear, four-coordinate Pb(II) |
| Hydrazone Adduct researchgate.net | [Pb(HL¹)(µ-NCS)₂] | Not specified | Not specified | 1D polymer with bridging thiocyanates |
| Lariat Ether Adduct sigmaaldrich.com | [Pb(L4)(SCN)₂] | Not specified | Not specified | Complex with macrocyclic ligand |
The final structure of a this compound complex is highly dependent on the nature of the co-ligands and any auxiliary anions present. The introduction of bulky ligands, such as 1,10-phenanthroline, can sterically hinder the formation of the extended polymeric network seen in anhydrous Pb(SCN)₂. researchgate.net This results in a drastic reduction of the lead ion's coordination number, in this case to four, and the formation of discrete, mononuclear molecules. researchgate.net
The stereochemically active 6s² lone pair of electrons on the Pb(II) center often plays a crucial role in determining the coordination geometry. researchgate.net In complexes with lower coordination numbers, a void can appear in the coordination sphere, leading to a "hemidirected" geometry. researchgate.netrsc.org This is observed in the Pb(phen)(SCN)₂ structure, which is described as having an unusual four-coordination geometry with a large vacancy. researchgate.net In addition to the primary ligands, other factors such as hydrogen bonds and π-stacking interactions can direct the assembly of the molecular units into larger supramolecular architectures in the solid state. researchgate.net The nature of other inorganic anions in the reaction mixture can also dictate the final structure, leading to the formation of heteroleptic coordination polymers with varied dimensionalities. researchgate.net
Supramolecular Interactions in this compound Solids
Analysis of Tetrel Bonding Involving Lead(II) and Thiocyanate Atoms
Tetrel bonding, a specific type of σ-hole interaction involving Group 14 elements, is a pivotal force in the supramolecular chemistry of this compound systems. rsc.org The large and polarizable nature of the Pb(II) ion makes it particularly adept at acting as a tetrel bond donor. rsc.org These interactions occur between the electron-deficient region (σ-hole) on the lead atom and an electron-rich site, such as the sulfur or nitrogen atoms of the thiocyanate ligand. researchgate.net
In various this compound complexes, Pb⋯S and Pb⋯N tetrel bonds are responsible for linking monomeric or dimeric units into extended supramolecular structures. nih.govurfu.ru For example, Pb⋯S tetrel bonds can form between the lead center and the sulfur atom of a thiocyanate anion from an adjacent molecule, resulting in the formation of 1D zigzag polymeric chains. nih.gov Similarly, Pb⋯SCN tetrel bonds involving the nitrogen atom can link 1D chains into broader 1D supramolecular polymeric ribbons. urfu.ru The strength of these interactions has been quantified using DFT calculations, with stabilization energies calculated to be as significant as -15.3 and -16.7 kcal mol⁻¹. researchgate.net These bonds are consistently shorter than the sum of the van der Waals radii but longer than the sum of covalent radii, confirming their non-covalent yet significant nature. nih.gov The characterization of these tetrel bonds is often supported by computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot, which help to visualize and confirm the attractive nature of these contacts. urfu.ruacs.org
| Interaction Type | Interacting Atoms | Resulting Supramolecular Assembly | Reference |
|---|---|---|---|
| Tetrel Bond | Pb⋯S | Formation of self-assembled dimers and 1D supramolecular polymers. acs.org | acs.org |
| Tetrel Bond | Pb⋯N | Interconnection of covalently bonded units into chains and 3D structures. nih.gov | nih.gov |
| Tetrel Bond | Pb⋯SCN | Formation of 1D supramolecular polymeric ribbons. urfu.ru | urfu.ru |
| Tetrel Bond | Pb⋯S (thiocarbonyl) | Formation of Pb₂S₂ coordination cores, leading to 1D polymeric chains. urfu.ru | urfu.ru |
Hydrogen Bonding Networks in this compound Systems
Hydrogen bonding plays a critical, often complementary, role in stabilizing the supramolecular architectures of this compound solids. The thiocyanate anion, with its nitrogen and sulfur atoms, can act as a hydrogen bond acceptor, interacting with suitable donor groups from adjacent molecules or ligands. researchgate.netresearchgate.net These interactions frequently reinforce the assemblies created by stronger coordination or tetrel bonds. nih.gov
In complexes containing organic ligands, hydrogen bonds such as N–H⋯N can form between a hydrogen donor on the ligand and the nitrogen atom of the thiocyanate anion, further stabilizing 1D supramolecular chains. urfu.ru Similarly, strong intramolecular O–H⋯N hydrogen bonds have been observed where the acceptor is the nitrogen of a terminal thiocyanate ligand. rsc.org These networks can be extensive, with C–H⋯N interactions linking individual 1D coordination polymers to form 2D hydrogen-bonded networks. nih.gov The geometry of hydrogen bonds to the thiocyanate nitrogen atom is a subject of interest; while linear bonding is energetically favorable, multiple hydrogen bonds to the same nitrogen atom can cause a shift away from this optimal orientation. researchgate.net
| Donor-H···Acceptor | Interaction Role | System Context | Reference |
|---|---|---|---|
| N–H···N(thiocyanate) | Stabilization of 1D supramolecular polymeric chains. | Complexes with thiosemicarbazide (B42300) ligands. | urfu.ru |
| O–H···N(thiocyanate) | Strong intramolecular interaction. | Coordination polymer with Salen-type ligands. | rsc.orgnih.gov |
| N–H···O | Reinforcement of 1D zigzag polymeric chains. | Complexes with acetate (B1210297) co-ligands. | nih.gov |
| C–H···N | Interlinking of 1D polymers to form a 2D network. | Coordination polymer with Salen-type ligands. | nih.gov |
π-Stacking Interactions and their Influence on Crystal Packing
In the context of this compound systems, π-stacking interactions often serve to link the 1D or 2D supramolecular assemblies formed by tetrel and hydrogen bonds into a comprehensive 3D framework. urfu.ru For instance, 1D polymeric chains can be interlinked through π⋯π interactions between the pyridine (B92270) rings of adjacent ligands. nih.gov The compromise and interplay between hydrogen bonds and π⋯π stacking interactions can define the specific stacking patterns of the ligands, leading to varied motifs from simple dimeric associations to infinite 2D arrangements. rsc.org In some cases, C–H⋯π interactions also play a role, further connecting the supramolecular chains and contributing to the cohesion of the crystal packing. urfu.ru
Spectroscopic Characterization and Vibrational Analysis of Lead Ii Thiocyanate Compounds
Infrared (IR) Spectroscopy of Lead(II) Thiocyanate (B1210189) and its Complexes
Infrared spectroscopy is a powerful tool for studying the vibrational properties of molecules and coordination compounds. For thiocyanate compounds, the IR spectrum reveals characteristic absorption bands corresponding to the internal vibrations of the SCN⁻ anion. These vibrations are sensitive to the coordination mode of the thiocyanate ligand to the metal center.
Assignment and Interpretation of Thiocyanate Vibrational Bands (ν(CN), ν(CS), δ(NCS))
The thiocyanate anion, SCN⁻, is a linear triatomic species with three fundamental vibrational modes: the C-N stretching vibration (ν(CN)), the C-S stretching vibration (ν(CS)), and the N-C-S bending vibration (δ(NCS)). The positions and intensities of the IR bands corresponding to these modes provide information about the bonding and structure of the thiocyanate group.
In the infrared spectrum of solid thiocyanate, characteristic bands are observed. The ν(CN) stretching vibration typically appears as an intense band in the region of 2040-2133 cm⁻¹. The ν(CS) stretching vibration is usually observed as a medium intensity band between 750 and 831 cm⁻¹. The δ(NCS) bending vibration is typically found in the range of 470-477 cm⁻¹. researchgate.netmdpi.comresearchgate.net
For crystalline Pb(SCN)₂, IR spectra have shown bands in the ν(CN) region. Early reports noted bands at 2042 and 2095 cm⁻¹, assigned to N-bonded and S-bonded thiocyanate, respectively. However, other studies on crystalline Pb(SCN)₂ in Nujol mulls have primarily revealed bands around 2058 and 2045 cm⁻¹ in the infrared spectrum. cdnsciencepub.com
Research on lead(II) thiocyanate complexes with various ligands, such as mono- and bidentate amines and sulfoxides, has also focused on assigning these vibrational bands. For example, complexes like Pb(NCS)₂·2py, Pb(NCS)₂·phen, and Pb(NCS)₂·2dmso exhibit characteristic ν(CN), ν(CS), and δ(NCS) bands, allowing for the discussion of the thiocyanate coordination to lead(II). cdnsciencepub.comcdnsciencepub.comcapes.gov.brresearchgate.net
Here is a table summarizing typical vibrational frequencies for the thiocyanate group in different coordination environments:
| Vibration | Typical Frequency Range (cm⁻¹) |
| ν(CN) | 2040 - 2133 |
| ν(CS) | 750 - 831 |
| δ(NCS) | 470 - 477 |
Correlation of IR Data with Thiocyanate Coordination Modes
The thiocyanate anion is an ambidentate ligand, capable of coordinating to metal ions through either the nitrogen atom (M-NCS, isothiocyanate), the sulfur atom (M-SCN, thiocyanate), or bridging through both atoms (M-NCS-M' or M-SCN-M'). The vibrational frequencies of the SCN⁻ group are sensitive to its coordination mode, providing a means to distinguish between these possibilities using IR spectroscopy. researchgate.net
Generally, the ν(CN) stretching frequency increases upon coordination through either nitrogen or sulfur compared to the free thiocyanate ion (which has a ν(CN) around 2040 cm⁻¹). researchgate.net However, the magnitude of this shift and the behavior of the ν(CS) and δ(NCS) modes can help in differentiating the coordination modes.
For N-bonded thiocyanates (M-NCS), the ν(CN) band is typically observed at higher frequencies (often above 2080 cm⁻¹) and the ν(CS) band is found at lower frequencies (around 780-830 cm⁻¹) compared to the free ion. For S-bonded thiocyanates (M-SCN), the ν(CN) band is also at higher frequencies (though often slightly lower than for N-bonded) and the ν(CS) band is at higher frequencies (around 690-750 cm⁻¹). Bridging thiocyanates can show ν(CN) bands at even higher frequencies, sometimes appearing as broad or split bands. mdpi.com
Studies on this compound and its complexes have indicated the presence of bridge-bonded and/or N-bonded thiocyanate based on the observed vibrational frequencies. researchgate.netcdnsciencepub.comcdnsciencepub.comcapes.gov.brresearchgate.net For instance, the absence of ν(CS) frequencies appreciably below 750 cm⁻¹ in some this compound complexes is consistent with the absence of predominantly S-bonded thiocyanate. cdnsciencepub.com Broad and split bands in the 2000-2150 cm⁻¹ region in the IR spectra of some complexes are indicative of the presence of both bridging and N-bonded thiocyanate groups. mdpi.com
Raman Spectroscopy of this compound Systems
Raman spectroscopy complements IR spectroscopy in the study of molecular vibrations. While IR spectroscopy measures the absorption of infrared light due to changes in dipole moment during vibration, Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. For the thiocyanate ion, both techniques provide valuable vibrational data.
Raman spectra of solid thiocyanate typically show bands corresponding to the ν(CS) and ν(CN) stretching vibrations. researchgate.net For solid thiocyanate, a Raman band at 2054 cm⁻¹ has been assigned to the ν(CN) stretching vibration, and a band at 750 cm⁻¹ to the ν(CS) stretching vibration. researchgate.net Another study mentions solid thiocyanate presenting bands at 470/480 cm⁻¹ (δ(NCS)), 744 cm⁻¹ (ν(CS)), and 2040 cm⁻¹ (ν(CN)) in the solid state. researchgate.net
Similar to IR spectroscopy, the positions of Raman bands of the thiocyanate group are influenced by its coordination environment. Comparisons of IR and Raman spectra of this compound complexes with various ligands have been used to assign ν(CN), ν(CS), and δ(NCS) vibrations and infer the coordination modes, supporting the presence of N-bonded and bridge-bonded thiocyanate groups. researchgate.netcdnsciencepub.comcdnsciencepub.comcapes.gov.brresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization (If applicable to academic research data)
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique primarily used to study the structure and dynamics of molecules in solution. While solid-state NMR can provide information about the local environment of nuclei in solids, solution-state NMR is more common for characterizing soluble compounds and their behavior in solution.
For this compound, its solubility in water is relatively low (0.553 g/100 mL) wikipedia.org, although it is soluble in solutions of potassium thiocyanate and nitric acid nih.gov. The application of solution-state NMR spectroscopy to study this compound itself might be limited due to its low solubility and potential for forming complex species in solution.
However, NMR spectroscopy, particularly ¹H and ¹³C NMR, has been applied in the characterization of lead(II) complexes with organic ligands that also contain thiocyanate. These studies often focus on the ligand resonances to confirm their structure and coordination to the lead center. researchgate.net For example, ¹H and ¹³C NMR spectroscopy have been used to characterize coordination polymers of this compound with substituted 2,2'-bipyridine (B1663995) ligands. researchgate.net Additionally, NMR spectroscopy has been employed in the study of lithiocuprate complexes containing thiocyanate, providing insights into their solution behavior. rsc.org
While direct solution-state NMR studies focusing solely on the thiocyanate anion in simple this compound solutions may be less common in readily available academic research data, NMR is a relevant technique for characterizing soluble lead(II) complexes where thiocyanate is a co-ligand.
UV-Visible Spectroscopy in the Context of this compound Applications
UV-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is often used to study electronic transitions within molecules and can be applied to investigate the electronic properties of materials and solutions.
While this compound itself is described as a white or light yellow crystalline solid wikipedia.orgnih.gov, its UV-Vis spectrum is relevant in the context of its applications, particularly in materials science. This compound has found use as a precursor for preparing perovskite solar cells. wikipedia.org
In studies related to perovskite materials, the UV-Vis absorption spectra of thin films of Pb(SCN)₂ and perovskite films containing thiocyanate have been investigated. For example, the UV-Vis absorption spectrum of a thin film of Pb(SCN)₂ shows light absorption at shorter wavelengths, with an absorption edge around 380 nm. researchgate.net This absorption profile is important when considering its role in photovoltaic devices, where light absorption properties are crucial for efficiency.
UV-Vis spectroscopy is also a common technique for the quantitative analysis of substances in solution based on their absorbance at specific wavelengths. technologynetworks.com While not directly related to the intrinsic electronic transitions of solid Pb(SCN)₂, spectrophotometric methods have been developed for the determination of lead using complexation reactions that result in colored species measurable by UV-Vis spectroscopy. scholarsresearchlibrary.com
Theoretical and Computational Chemistry Studies on Lead Ii Thiocyanate
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
DFT calculations are widely applied to investigate the fundamental properties of materials, including geometry, electronic structure, and interaction energies. For Lead(II) thiocyanate (B1210189) and its related complexes, DFT has been used to optimize structures, analyze electronic distributions, and assess non-covalent interactions.
Geometry Optimization and Prediction of Structural Parameters
DFT calculations enable the optimization of the geometric structures of molecules and extended solids by finding the lowest energy arrangement of atoms. This allows for the prediction of structural parameters such as bond lengths and angles. Studies on lead-based compounds, including Pb[SCN]₂, have utilized quantum-mechanical calculations based on DFT to optimize structural parameters. rsc.orgresearchgate.net For instance, the crystal structure and properties of Pb[SCN]₂ have been revisited using solid-state DFT calculations. rsc.org While specific predicted bond lengths and angles for Pb(SCN)₂ from these optimizations are not always explicitly detailed in the abstracts, the methodology confirms the utility of DFT in determining the equilibrium geometries of such lead compounds. rsc.orgresearchgate.net The agreement between calculated and experimentally measured lattice parameters has been reported as very good for related lead-based compounds, confirming the suitability of certain DFT functionals for describing their geometrical features. rsc.org
Electronic Structure Analysis and Molecular Orbital Interactions
Analysis of the electronic structure using DFT provides insights into the distribution of electrons within a molecule or material, which is crucial for understanding its chemical behavior and properties. For Lead(II) thiocyanate complexes, electronic structure analysis has revealed the nature of Pb-ligand bonding. These bonds often exhibit a highly ionic character. nih.gov The covalent bond formation between lead and the thiocyanate ligand involves the overlap of specific atomic orbitals. For coordination through the sulfur atom (Pb-SCN), the interaction primarily arises from the overlap of the occupied 3p₂ orbitals of the sulfur atom and the unoccupied 6p₂ atomic orbital of the lead atom. nih.gov When coordination occurs through the nitrogen atom (Pb-NCS), the bonding interaction is mainly due to the overlap of the lead's 6s and 7s atomic orbitals with sp hybrids of the nitrogen donor atoms. nih.gov
Studies on the quantum chemical nature of the Lead(II) center, often referred to as the "lone pair," have shown that the optimal structures of lead complexes are primarily governed by the interaction of the 6s² electrons and the accepting 6p orbitals, with no significant involvement of 5d or 6d orbitals. mdpi.comarxiv.org This electronic configuration of Pb(II) influences its coordination behavior and the resulting complex topology. mdpi.comarxiv.org Analysis of the electron density distribution in the thiocyanate anion itself using methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) has shown electron delocalization and a significant proportion of triple bonding character in the C-N bond. shd-pub.org.rs Donor-acceptor interactions, such as electron transfer from lone pair orbitals on sulfur or nitrogen to antibonding π-orbitals of the C-N bond, contribute to the electronic structure of the thiocyanate anion. shd-pub.org.rs
Energetic Assessment of Non-Covalent Interactions
Non-covalent interactions play a significant role in the solid-state structures and supramolecular assembly of this compound complexes. DFT calculations have been employed to assess the nature and energy of these interactions. A prominent type of non-covalent interaction observed in Lead(II) compounds, including those with thiocyanate, is the tetrel bond, which involves an interaction between the lead atom (a group 14 element) and an electron donor. researchgate.netresearchgate.netmdpi.comrsc.org
DFT calculations have shown strong tetrel bonds between the σ-hole of the lead atom and the π-system of the thiocyanate S-C bond in certain Lead(II) coordination compounds containing thiocyanate moieties. researchgate.netrsc.org The estimated energies for these tetrel bonds can be significant, ranging from approximately -15.3 to -16.7 kcal mol⁻¹ in some complexes. rsc.org
Other non-covalent interactions, such as Pb...S tetrel bonds, have also been investigated computationally, with calculated interaction energies reported for related Lead(II) dithiocarbamate (B8719985) complexes. researchgate.netmdpi.com These studies often utilize methods like QTAIM and Noncovalent Interactions Reduced Density Gradient (NCI-RDG) to confirm the presence and understand the nature of these interactions. researchgate.netmdpi.com Intermolecular hydrogen bonds and C-H...π interactions have also been identified through computational and crystallographic studies as contributing to the crystal packing of Pb(II) complexes with thiocyanate. mdpi.com
Here is a table summarizing some reported non-covalent interaction energies involving Lead(II) and thiocyanate or related sulfur ligands from computational studies:
| Interaction Type | System | Method | Energy (kcal/mol) | Reference |
| Tetrel bond (Pb...π) | Lead(II) coordination compound with SCN⁻ | DFT | -15.3 to -16.7 | rsc.org |
| Tetrel bond (Pb...S) | Lead(II) dithiocarbamate co-crystal | DFT | -5.41 to -7.78 | mdpi.com |
| Tetrel bond (Pb...S/N) | Lead(II) complexes | DFT | Varied | researchgate.netresearchgate.net |
Quantum-Mechanical Approaches for Vibrational Spectra Simulation and Interpretation
Quantum-mechanical calculations are valuable tools for simulating and interpreting vibrational spectra, such as infrared (IR) and Raman spectroscopy. These simulations can help assign experimental vibrational bands to specific molecular motions and provide insights into the local environment of functional groups like the thiocyanate anion.
For lead-based compounds, including those with chalcogenocyanate ligands like thiocyanate, quantum-mechanical calculations based on DFT have been used for the detailed assignment and interpretation of vibrational spectra. rsc.orgresearchgate.net This involves calculating the vibrational frequencies and normal modes of the optimized structures.
More broadly, quantum-mechanical methods, including QM/MM approaches and effective fragment potentials, have been applied to simulate the vibrational spectra of thiocyanate or nitrile probes in various chemical environments. nih.govresearchgate.netacs.orgacs.org These studies aim to understand how interactions with the surroundings affect the vibrational frequencies, particularly the characteristic C≡N stretching mode of the thiocyanate group. Factors such as hydrogen bonding and electrostatic interactions have been shown to influence the vibrational shifts. nih.govresearchgate.net While these studies may not focus specifically on solid this compound, they demonstrate the computational techniques used to model the vibrational behavior of the thiocyanate anion, which are applicable to understanding its spectra in lead complexes.
Computational Studies on Reactivity and Reaction Pathways
Computational chemistry can also be used to investigate the reactivity of compounds and explore possible reaction pathways by calculating activation energies and transition states. While direct computational studies on the reactivity and reaction pathways of this compound itself are less commonly detailed in the provided abstracts, computational methods have been applied to study reactions involving the thiocyanate anion and related species.
For example, DFT calculations have been used to investigate possible reaction pathways in the formation of (SCN)₂, which involves the thiocyanate anion. frontiersin.org Computational studies have also elucidated the reaction mechanisms of elemental sulfur and polysulfides with nucleophiles like cyanide, leading to the formation of thiocyanate. researchgate.net These studies involve calculating the energetics of different steps in the reaction mechanism to determine the most favorable pathways. researchgate.net Although these examples focus on the reactivity of the thiocyanate anion or its formation rather than the reactions of solid this compound, they illustrate the application of computational methods in understanding the reaction mechanisms of sulfur- and cyano-containing species relevant to the chemistry of this compound.
Chemical Reactivity and Transformation Mechanisms of Lead Ii Thiocyanate
Thermal Decomposition Mechanisms and Products of Lead(II) Thiocyanate (B1210189)
The thermal decomposition of Lead(II) thiocyanate has been a subject of study, revealing insights into its stability and the products formed upon heating. Research indicates that metal thiocyanates, including Pb(SCN)₂, decompose upon heating in air to yield gaseous products such as carbon dioxide (CO₂) and sulfur dioxide (SO₂). researchgate.net The solid products of decomposition can vary depending on the temperature and atmosphere.
Thermogravimetric and Differential Thermal Analysis of this compound Compounds
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial techniques for investigating the thermal stability and decomposition pathways of materials like this compound. TGA measures the change in mass of a substance as a function of temperature or time, while DTA detects the temperature difference between a sample and a reference material as they are heated, indicating endothermic or exothermic processes such as decomposition and phase transitions. slideshare.net
Studies on the thermal decomposition of Pb(SCN)₂ using TGA/DSC-MS (Thermogravimetric Analysis/Differential Scanning Calorimetry-Mass Spectrometry) have shown that the thiocyanate ligand decomposes upon heating in air. researchgate.net For simple lead thiocyanate, decomposition can start at temperatures around 140 °C and complete conversion to PbS can occur at 240 °C. researchgate.net However, the thermal stability can be influenced by the compound's form, such as in coordination polymers, where decomposition might occur at higher temperatures. researchgate.net
Research on Pb[SCN]₂ using DSC-TGA showed that the compound decomposes upon heating without melting. rsc.org Pb[SCN]₂ exhibits thermal stability up to 284 °C, at which point decomposition begins, accompanied by an exothermic signal in the DSC thermogram at 326 °C. rsc.org A second decomposition step is observed at 700 °C. rsc.org
Analysis of the thermal decomposition of Pb(SCN)₂ has identified SO₂ and CO₂ as gaseous products. akjournals.com Quantitative determination of these gases has been performed, with determined amounts of SO₂ (21.2%) and CO₂ (27.3%) being close to calculated values (19.8% and 27.2%, respectively). akjournals.com The solid products can include lead(II) sulfide (B99878) (PbS), lead sulfate (B86663) (PbSO₄), and lead(II) oxide (PbO) depending on the temperature and conditions. researchgate.netakjournals.com For instance, heating Pb(SCN)₂ to 600 °C in air can result in the formation of PbSO₄, Pb₂(SO₄)O, and small amounts of PbS. akjournals.com The final solid product of thermal decomposition at higher temperatures (over 900 °C) can be lead(II) oxide. akjournals.com
Precursor Role in Nanoparticle Synthesis via Thermal Degradation
This compound and its coordination polymers can serve as precursors for the synthesis of various nanoparticles through controlled thermal degradation. This approach leverages the decomposition of the precursor material to yield desired nanoscale inorganic products.
For example, coordination polymers containing this compound units have been utilized as precursors for the preparation of lead-based nanoparticles. tsijournals.com Thermal decomposition of a 1D lead(II) coordination polymer, [Pb(4-bpdh)Br₂]n, in oleic acid at 180 °C under an air atmosphere yielded PbBr₂ nanoparticles. rsc.org Similarly, thermal decomposition of other lead(II) coordination polymers has been shown to produce nanoparticles such as PbCl₂, PbBr₂, and PbS. rsc.org The morphology and size of the resulting nanoparticles can be influenced by the synthesis conditions and the nature of the precursor. mdpi.com
Specifically, thermolysis of a lead(II) metal-organic supramolecular compound at 180 °C using oleic acid as a surfactant has successfully produced PbO nanoparticles with sizes ranging from 40 to 80 nm. mdpi.com This highlights the potential of using this compound-containing coordination polymers as single-source precursors for the synthesis of metal oxide nanoparticles.
Anion Exchange Reactions in this compound Coordination Polymers
Anion exchange is a significant transformation mechanism in this compound chemistry, particularly within the framework of coordination polymers. These reactions involve the replacement of thiocyanate anions with other anions within the coordination structure, often leading to changes in the material's properties and structure.
Mechanochemical solid-state anion-replacement processes have been demonstrated in lead(II) coordination polymers. rsc.orgnih.gov For instance, a 3D lead(II) chloride triazole carboxylate coordination polymer can undergo irreversible crystal-to-crystal transformations to its bromide and thiocyanate analogs through mechanochemical reactions. rsc.org This indicates that the thiocyanate anion can be introduced into the coordination framework via solid-state reactions.
Furthermore, reversible anion-exchange reactions have been observed in lead(II) coordination polymers. rsc.orgresearchgate.net A 1D lead(II) coordination polymer, [Pb(4-bpdh)Br₂]n, can undergo reversible solid-state structural transformations to intermediate and other coordination polymers through anion replacement processes under mechanochemical reactions. rsc.org This reversibility suggests that the thiocyanate anion can be exchanged with other anions like nitrate (B79036) or bromide within the coordination polymer structure. rsc.org These anion exchange processes can be verified using techniques such as powder X-ray diffraction (PXRD) and IR spectroscopy, which show changes in the crystal structure and vibrational modes upon anion replacement. rsc.orgnih.govresearchgate.net
Solution-Phase Reactivity and Complexation Equilibria of this compound
In solution, this compound can participate in various reactions, including dissolution, precipitation, and complex formation with ligands. Its solubility in water is relatively low, although it is slightly soluble in cold water and decomposes in hot water. nih.govwikipedia.org It is soluble in nitric acid and potassium thiocyanate solutions. nih.govwikipedia.org
This compound can be synthesized in solution through the reaction of lead(II) acetate (B1210297) or lead(II) nitrate with a soluble thiocyanate salt like potassium thiocyanate or ammonium (B1175870) thiocyanate, leading to the precipitation of solid this compound. wikipedia.org
| Reactants | Products | Reaction Type |
| Pb(CH₃COO)₂(aq) + 2KSCN(aq) | Pb(SCN)₂(s) + 2CH₃COOK(aq) | Precipitation |
| Pb(NO₃)₂(aq) + 2NH₄SCN(aq) | Pb(SCN)₂(s) + 2NH₄NO₃(aq) | Precipitation |
The interaction of lead(II) ions with various ligands in solution can lead to the formation of complexes. While specific complexation equilibria of this compound with various ligands are not extensively detailed in the provided snippets, research on the complexation of lead(II) with other ligands, such as macrocyclic compounds, provides insight into the general complexation behavior of Pb²⁺ ions in solution. researchgate.net Lead(II) ions can form stable complexes with suitable chelating ligands, and the complexation process can be studied using techniques like spectrophotometry and calorimetry. researchgate.netpsu.edu The formation of lead(II) complexes can influence the concentration of free lead(II) ions in solution, which is relevant in various chemical processes, including precipitation and dissolution. acs.org
Photoreactivity and Light Sensitivity of this compound
This compound is known to exhibit photoreactivity and light sensitivity. It is described as a white crystalline solid that turns yellow upon exposure to light, particularly UV or visible light, due to the presence of sulfur. nih.govwikipedia.org
While the detailed mechanisms of photoreactivity specifically for inorganic this compound are not extensively elaborated in the provided information, studies on organic molecules containing thiocyanate groups offer some relevant context. For instance, benzyl (B1604629) thiocyanate groups can undergo photoisomerization to benzyl isothiocyanate upon UV irradiation, resulting in a change in chemical reactivity. researchgate.net This suggests that the thiocyanate moiety can be photoactive, leading to structural or chemical transformations upon light exposure.
The light sensitivity of this compound is a notable characteristic that can impact its handling, storage, and potential applications, particularly in areas where photostability is crucial.
Applications of Lead Ii Thiocyanate in Advanced Materials and Chemical Synthesis
Lead(II) Thiocyanate (B1210189) as a Precursor and Additive in Perovskite Materials Science
Lead(II) thiocyanate has emerged as a valuable precursor and additive in the fabrication of perovskite materials, particularly for photovoltaic applications. Its incorporation into perovskite precursor solutions has shown notable effects on the resulting film morphology, crystallization kinetics, and ultimately, the performance of perovskite solar cells.
Role in Perovskite Film Formation and Crystallization
The addition of this compound to perovskite precursor solutions has been shown to significantly influence the formation and crystallization of perovskite films. Studies indicate that Pb(SCN)₂ can remarkably increase the size of perovskite grains and enhance the crystallization of perovskite layers. rsc.orgresearchgate.netrsc.orgosti.govresearchgate.netresearchgate.netrsc.org This increase in grain size is attributed to factors such as rapid recrystallization during annealing, potentially assisted by the vaporization of species formed from the decomposition of methylammonium (B1206745) (or formamidinium) halide with SCN⁻, and the formation of fewer, larger nuclei due to increased chemical heterogeneity introduced by SCN⁻ acting as an inhibitor to nucleation. researchgate.net Effective morphology control of CH₃NH₃PbI₃ perovskite films has been demonstrated with the addition of Pb(SCN)₂, leading to a remarkable enlargement of crystal size from the nanometer to the micrometer scale with only a small percentage of Pb(SCN)₂ in the solid film. rsc.orgresearchgate.net The incorporation of Pb(SCN)₂ can also improve the penetration of perovskite materials into porous layers, such as TiO₂, which is beneficial for device performance. rsc.org
Impact on Perovskite Solar Cell Performance and Morphology
The impact of this compound on the performance of perovskite solar cells is closely linked to its effects on film morphology and crystallization. The increase in perovskite grain size facilitated by Pb(SCN)₂ additives is beneficial for reducing carrier scattering at grain boundaries, which can improve charge transport. rsc.org Improved film morphology, including increased uniformity and reduced pinholes, has been observed with the introduction of small amounts of this compound in precursor solutions, particularly in tin-based perovskites. researchgate.netnih.govresearchgate.netrsc.org
Research findings highlight that optimizing the quantity of this compound can lead to significant improvements in power conversion efficiency (PCE), open-circuit voltage (V<0xE2><0x82><0x99><0xE2><0x82><0x99>), short-circuit current density (J<0xE2><0x82><0x99><0xE2><0x82><0x99><0xE2><0x82><0x99>), and fill factor (FF). rsc.orgrsc.orgnih.govrsc.orglookchem.comnih.gov For instance, in one study, the PCE of devices increased from 14.0% to 17.2% by optimizing the quantity of this compound. rsc.org Another study on tin-based perovskite solar cells showed an optimal PCE of 6.03% with the addition of 20 mol% Pb(SCN)₂, along with a V<0xE2><0x82><0x99><0xE2><0x82><0x99> of 0.54 V and a FF of 66%. nih.govrsc.org The additive can also reduce hysteresis and boost the fill factor in planar perovskite solar cells. researchgate.netlookchem.comnih.gov The enhanced performance is often correlated with improved charge transfer processes and reduced recombination. rsc.org
The table below summarizes some reported effects of this compound addition on perovskite solar cell performance:
| Perovskite Composition | Pb(SCN)₂ Concentration | Key Morphological Effects | Key Performance Improvements (PCE, V<0xE2><0x82><0x99><0xE2><0x82><0x99>, J<0xE2><0x82><0x99><0xE2><0x82><0x99><0xE2><0x82><0x99>, FF) | Source |
| MAPbI₃ | Optimized quantity | Increased grain size, enhanced crystallization, improved penetration into TiO₂ | PCE increase from 14.0% to 17.2%, improved stability | rsc.org |
| MASnI₃ | 20 mol% | Improved film morphology, reduced pinholes | PCE of 6.03%, V<0xE2><0x82><0x99><0xE2><0x82><0x99> of 0.54 V, FF of 66% | nih.govrsc.org |
| Planar Perovskite | Additive | Increased grain size, reduced grain boundary conductivity | Reduced hysteresis, boosted fill factor, steady-state efficiency up to 18.42% | researchgate.netnih.gov |
| CH₃NH₃PbI₃ | 3% | Crystal size enlarged from nano- to micrometer scale | Enhanced carrier lifetime, overall device performance improvement | rsc.orgresearchgate.net |
| Cs₀.₁FA₀.₉PbI₁.₄Br₁.₆ | 2% | Average grain size increased (0.134 µm to 2.27 µm), intensified XRD peaks, higher PL intensity | PCE increase from 9.37% to 13.66%, V<0xE2><0x82><0x99><0xE2><0x82><0x99> of 1.27 V, J<0xE2><0x82><0x99><0xE2><0x82><0x99><0xE2><0x82><0x99> of 14.19 mA cm⁻² | rsc.org |
Catalytic Applications and Reagent Roles of this compound
Beyond its use in perovskite materials, this compound also serves as a reagent in various chemical synthesis applications.
Application in Stereoselective Organic Transformations (e.g., 1,2-Dithiocyanation of Alkynes)
This compound has been employed as a reagent in stereoselective organic transformations, notably in the 1,2-dithiocyanation of alkynes. lookchem.comsigmaaldrich.comcenmed.comacs.org This reaction involves the addition of two thiocyanate groups across a carbon-carbon triple bond. An efficient stereoselective 1,2-dithiocyanation of various alkynes has been accomplished using this compound as a reagent, often in the presence of an oxidant like (dichloroiodo)benzene. lookchem.comsigmaaldrich.comcenmed.comacs.org The mechanism for dithiocyanation of alkynes using thiocyanate sources and oxidants typically involves the generation of a thiocyanate radical, which adds to the alkyne, followed by further oxidation and reaction with a thiocyanate anion. acs.orgmdpi.comnih.gov
Analytical Chemistry Applications of this compound
This compound is utilized in analytical chemistry procedures, particularly for the detection and separation of metal ions. solubilityofthings.com Its ability to form complexes with various metal ions is fundamental to these applications. solubilityofthings.comresearchgate.net
Utilization in Metal Ion Detection Techniques
This compound is employed in analytical techniques for the detection of metal ions. solubilityofthings.com The thiocyanate functional group exhibits an affinity towards d-block metals, enabling interactions through either the nitrogen or sulfur atom, which is relevant in detection methods. researchgate.net Research has explored the use of this compound in investigating the complexing and fluorescence properties of materials, which can be applied to the optical sensing of metal ions, such as mercury(II). sigmaaldrich.com
Extraction Methodologies Involving this compound Complexes
Extraction methods involving this compound complexes have been investigated for the separation and isolation of Lead(II) from aqueous solutions. oup.com Studies have examined the extraction behavior of Lead(II) in aqueous thiocyanate-perchlorate solutions using various organic solvents and ligands. oup.com For instance, extraction with thenoyltrifluoroacetone, 4-methyl-2-pentanone, and trioctylphosphine (B1581425) oxide in hexane (B92381) has been explored. oup.com These methodologies can result in the extraction of species such as Pb(SCN)₂, Pb(SCN)(ClO₄), and Pb(ClO₄)₂ into the organic phase. oup.com The use of thiocyanate ions as auxiliary complexing agents in the solvent extraction of heavy metals, including Lead, is a recognized approach. researchgate.netacs.org
Development of Coordination Polymers and Metal-Organic Frameworks Using this compound
This compound serves as a building block for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netnih.govcolab.wsmdpi.comrsc.org The anhydrous form of this compound itself exists as a coordination polymer, where Pb²⁺ ions are bonded to eight thiocyanate anions through both sulfur and nitrogen atoms. wikipedia.org This highlights the inherent coordination capabilities of the compound.
The synthesis of one-, two-, and three-dimensional coordination polymers and MOFs has been reported using this compound and various organic ligands. nih.govresearchgate.netnih.govcolab.wsmdpi.comrsc.org Examples of ligands used include 2,5-bis(4-pyridyl)-3,4-diaza-2,4-hexadiene (4-bpdh), substituted 2,2'-bipyridine (B1663995) derivatives, and nicotinoylhydrazones. nih.govresearchgate.netnih.govrsc.org Sonochemical methods have also been employed for the efficient synthesis of nanostructures of this compound coordination polymers. nih.govmdpi.com
The structural integrity and topology of these frameworks are influenced by various interactions, including coordination bonds between Lead(II) and the ligands, as well as non-covalent interactions such as tetrel bonding. researchgate.netnih.govrsc.org Tetrel bonding, involving interactions between the lead atom and the sulfur or nitrogen atoms of the thiocyanate ligand, plays a significant role in the supramolecular assembly of these materials. researchgate.netnih.govrsc.org Different coordination numbers and geometries around the Pb(II) center are observed in these diverse coordination structures. researchgate.netmdpi.com
Chemical Processing Applications (e.g., Reversal of Aniline (B41778) Black Dyeing)
This compound has several applications in chemical processing. One notable use is in the reversal of aniline black dyeing. wikipedia.orgnih.govchemicalbook.comlookchem.comhaz-map.com This application highlights its utility in the textile industry.
Environmental Behavior and Remediation Research of Lead Ii Thiocyanate
Studies on the Environmental Fate and Transport of Lead(II) Thiocyanate (B1210189)
The environmental behavior of lead(II) thiocyanate is dictated by the distinct chemical properties of its constituent ions: the lead(II) cation (Pb²⁺) and the thiocyanate anion (SCN⁻). Upon release into the environment, the compound dissociates, and the fate and transport of each ion are governed by different biogeochemical processes.
The mobility of the lead(II) ion in soil and aquatic systems is generally low. itrcweb.org In soil, dissolved Pb²⁺ cations are subject to pH-dependent electrostatic attraction to negatively charged surfaces of soil organic matter and clay minerals. itrcweb.org Lead is considered relatively insoluble and immobile in most soils, particularly those with a net negative surface charge. itrcweb.org It can form sparingly soluble precipitates with common soil anions like phosphates and sulfides, further limiting its transport. itrcweb.org The process of lead fixation in soils is influenced by pH; in soils with a pH above 5.6-6.0, precipitation as lead carbonate (cerussite) is a primary mechanism, whereas at lower pH levels, ion exchange is more dominant. researchgate.netepa.gov Consequently, significant migration of lead contamination to groundwater is uncommon. itrcweb.org However, historical lead deposition, for instance from leaded gasoline, can persist in topsoils and be remobilized, contributing to current atmospheric lead levels in urban areas. nih.gov
Lead can accumulate in sediments, creating a long-term environmental hazard. savethewater.org In the food chain, lead can be taken up by plants, though it predominantly accumulates in the root systems with limited translocation to the aerial parts. nih.gov Bioaccumulation also occurs in aquatic organisms and wildlife, posing a risk to higher trophic levels. savethewater.orgnih.govresearchgate.net
The thiocyanate anion's fate is primarily linked to microbial activity. nih.govethz.ch It is a known contaminant in industrial wastewater, particularly from mining and coking industries. nih.govnih.gov Its transport in water is influenced by hydrological conditions, but its persistence is mainly determined by the rate of its biodegradation. nih.govcdc.gov
| Component | Key Environmental Processes | Factors Affecting Mobility | General Mobility |
|---|---|---|---|
| Lead(II) (Pb²⁺) | Adsorption, Precipitation, Ion Exchange, Bioaccumulation itrcweb.orgresearchgate.netnih.gov | Soil pH, Organic matter content, Clay mineralogy, Presence of phosphate/sulfide (B99878) itrcweb.orgresearchgate.netresearchgate.net | Low itrcweb.org |
| Thiocyanate (SCN⁻) | Biodegradation, Advection/Dispersion in water nih.govnih.gov | Microbial population, Oxygen availability, Temperature, pH, Nutrient availability nih.govnih.govmdpi.com | Potentially high in water until degraded |
Research on Degradation Pathways in Environmental Matrices
The degradation of this compound in the environment involves separate pathways for its lead and thiocyanate components. Lead, as a metallic element, does not undergo degradation in the conventional sense but can be transformed into different chemical species, affecting its bioavailability and toxicity. savethewater.orgresearchgate.net The thiocyanate anion, however, is susceptible to both biotic and abiotic degradation. nih.govca.gov
Biotic Degradation of Thiocyanate: Microbial action is the primary mechanism for thiocyanate degradation in environmental matrices. researchgate.netresearchgate.net A diverse range of bacteria, including autotrophic and heterotrophic species, can utilize thiocyanate as a source of energy, carbon, nitrogen, or sulfur. nih.govresearchgate.netresearchgate.net Research has identified two main enzymatic pathways for thiocyanate biodegradation:
COS Pathway: This pathway involves the enzyme thiocyanate hydrolase, which hydrolyzes the nitrogen-carbon bond in SCN⁻ to form carbonyl sulfide (COS) and ammonia (B1221849) (NH₃). The COS is then further broken down into carbon dioxide (CO₂) and hydrogen sulfide (H₂S), with the H₂S being oxidized to sulfate (B86663) (SO₄²⁻). nih.govethz.ch Bacteria such as Thiobacillus thioparus are known to utilize this pathway. nih.govethz.ch
CNO Pathway: In this pathway, the sulfur-carbon bond is cleaved, leading to the formation of cyanate (B1221674) (CNO⁻) and sulfide (HS⁻). An enzyme called cyanase then hydrolyzes the cyanate into ammonia and carbon dioxide. The sulfide is subsequently oxidized to sulfate. nih.govnih.gov
The efficiency of these biological degradation processes is influenced by various environmental factors, including pH, temperature, dissolved oxygen levels, and the presence of other nutrients or inhibitors. nih.govnih.gov For example, the presence of ammonium (B1175870) (NH₄⁺) can sometimes inhibit thiocyanate degradation as it may be a preferred nitrogen source for the microorganisms. nih.gov
Abiotic Degradation of Thiocyanate: While less significant than biodegradation, abiotic processes can also contribute to the breakdown of thiocyanate. Chemical oxidation, for instance, can degrade thiocyanate. Oxidants such as ozone, hydrogen peroxide, and peroxomonosulfuric acid (Caro's acid) can convert thiocyanate into less harmful substances like cyanate, which then hydrolyzes to ammonium and carbonate. ca.govwikipedia.org Contact with strong acids can also cause this compound to release highly toxic hydrogen cyanide gas. wikipedia.orghaz-map.com
| Pathway | Key Enzyme/Process | Intermediate Products | Final Products | Example Microorganism |
|---|---|---|---|---|
| Biotic (COS Pathway) | Thiocyanate Hydrolase nih.govethz.ch | Carbonyl Sulfide (COS), Ammonia nih.gov | Sulfate, Carbon Dioxide, Ammonia nih.gov | Thiobacillus sp. nih.gov |
| Biotic (CNO Pathway) | Cyanase nih.govnih.gov | Cyanate (CNO⁻), Sulfide nih.gov | Sulfate, Carbon Dioxide, Ammonia nih.gov | Pseudomonas sp. nih.gov |
| Abiotic (Oxidation) | Chemical Oxidants (e.g., H₂O₂, O₃) ca.gov | Cyanate wikipedia.org | Ammonium, Carbonate wikipedia.org | N/A |
Advanced Methods for Sequestration and Removal of this compound from Contaminated Media
Remediation of media contaminated with this compound requires addressing both the heavy metal (lead) and the anionic (thiocyanate) components. Research has focused on various physical, chemical, and biological techniques, often targeting the ions separately. researchgate.net
Sequestration and Removal of Lead(II): Advanced methods for removing lead from contaminated water and soil are well-documented.
Adsorption: This is a widely used technique employing various low-cost materials. nih.gov Biosorbents derived from agricultural waste, activated carbons, zeolites, clay minerals, and silica (B1680970) gels have shown high efficacy in adsorbing Pb²⁺ ions from aqueous solutions. nih.govresearchgate.netscienceasia.org The efficiency of adsorption is dependent on factors like pH, contact time, and adsorbent dosage. scienceasia.orgscienceasia.org
Ion Exchange: This method involves the exchange of Pb²⁺ ions with less harmful ions (like Na⁺ or Ca²⁺) on a resin or zeolite matrix. It is effective but can be costly and may require pretreatment of the wastewater. nih.govscienceasia.org
Membrane Filtration: Techniques like membrane distillation can achieve high removal rates of heavy metals from concentrated solutions. nih.gov
Electrokinetic Remediation: This in-situ technique uses a low-level direct electric current to move lead ions through the soil towards electrodes where they can be collected and removed. nih.gov The process can be enhanced by using permeable reactive barriers (PRBs) filled with materials like fly ash or zeolite to capture the migrating lead. nih.gov
Solidification/Stabilization: This technology immobilizes lead within a solid matrix to reduce its leachability and bioavailability. It is a common treatment for lead-contaminated soils. epa.gov
Sequestration and Removal of Thiocyanate: The primary methods for thiocyanate removal focus on its degradation.
Bioremediation: Biological treatment systems, such as activated sludge processes, are highly effective and environmentally friendly for degrading thiocyanate in industrial effluents. nih.govsrce.hr These systems cultivate microbial consortia capable of breaking down SCN⁻ into sulfate, ammonia, and carbon dioxide. nih.govnih.gov Biostimulation of native microorganisms in contaminated groundwater by adding necessary nutrients has also proven to be a viable remediation strategy. nih.gov
Chemical Oxidation: The use of strong oxidants is an effective chemical treatment method. ca.gov Caro's acid, for example, is used to convert cyanide and thiocyanate to cyanate, which then hydrolyzes to harmless products. wikipedia.org This method can rapidly reduce SCN⁻ concentrations in wastewater. wikipedia.org
| Contaminant | Technology | Mechanism | Key Findings/Effectiveness |
|---|---|---|---|
| Lead(II) (Pb²⁺) | Adsorption | Binding of Pb²⁺ ions to the surface of an adsorbent material. nih.gov | High removal efficiencies (up to 99%) reported using various low-cost biosorbents and clays. nih.govscienceasia.org |
| Electrokinetic Remediation | Migration of ions under an applied electric field. nih.gov | Effective for in-situ soil remediation, enhanced with permeable reactive barriers. nih.gov | |
| Solidification/Stabilization | Immobilization of lead in a solid matrix. epa.gov | Reduces leachability and bioavailability of lead in soils. epa.gov | |
| Thiocyanate (SCN⁻) | Bioremediation | Microbial degradation to SO₄²⁻, NH₃, and CO₂. nih.gov | Removal rates can exceed 99% in activated sludge systems. nih.gov |
| Chemical Oxidation | Breakdown of SCN⁻ by strong oxidizing agents. ca.gov | Can rapidly lower SCN⁻ concentrations to levels suitable for discharge. wikipedia.org |
Future Research Directions and Emerging Trends in Lead Ii Thiocyanate Chemistry
Design and Synthesis of Novel Lead(II) Thiocyanate-Based Materials with Tailored Properties
The versatility of the thiocyanate (B1210189) ligand, with its ability to coordinate through nitrogen or sulfur atoms or act as a bridging ligand, provides a rich platform for the design and synthesis of novel this compound-based materials. Researchers are increasingly focusing on creating complex structures with properties tailored for specific applications by strategically selecting co-ligands and synthesis conditions.
One of the most promising areas is the development of coordination polymers and metal-organic frameworks (MOFs) . wikipedia.orgprochemonline.com These materials are constructed from lead(II) ions linked by thiocyanate and various organic ligands. By carefully choosing the organic linkers, it is possible to control the dimensionality, porosity, and functionality of the resulting framework. For instance, the use of flexible bis-pyridyl hydrazone ligands has led to the formation of diverse structures, from discrete monomers to 2D polymers, interconnected by tetrel bonds into supramolecular assemblies. nih.gov The ability to tune pore sizes and introduce specific functional groups opens up possibilities for applications in gas storage, separation, and catalysis. wikipedia.org
Another key area of investigation is the synthesis of hybrid materials , where this compound is integrated with other components to create composites with enhanced or entirely new properties. Research has shown that this compound can be used as a precursor to form complexes with a variety of organic molecules, including Schiff-base lariat (B8276320) crown ethers and calixarenes. wikipedia.org These hybrid materials are being explored for their potential in selective ion recognition and sensing.
The synthesis of nanostructured materials also represents a significant future direction. By controlling reaction conditions, such as temperature, concentration, and the use of structure-directing agents, it is possible to produce this compound with specific morphologies at the nanoscale, which could unlock novel optical, electronic, and catalytic properties.
| Material Type | Key Features | Potential Applications |
| Coordination Polymers/MOFs | Tunable porosity, high surface area, functionalizable frameworks. | Gas storage, separations, catalysis. |
| Hybrid Materials | Combination of inorganic and organic components, synergistic properties. | Chemical sensing, ion recognition. |
| Nanostructured Materials | High surface-area-to-volume ratio, quantum confinement effects. | Catalysis, optoelectronics. |
Integration of Machine Learning and AI in this compound Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of materials science, and this compound research is no exception. These computational tools can significantly accelerate the discovery and optimization of new materials by predicting their properties and suggesting optimal synthesis routes.
High-throughput virtual screening is a powerful application of AI where large databases of virtual this compound-based structures, such as MOFs with different organic linkers, can be rapidly evaluated for their suitability in specific applications. nih.gov For example, ML models can be trained to predict properties like gas adsorption capacity, electronic band structure, or stability, allowing researchers to focus their experimental efforts on the most promising candidates. nih.govijnnonline.net This approach drastically reduces the time and resources required compared to traditional trial-and-error experimentation.
AI can also play a crucial role in optimizing synthesis conditions . By analyzing existing experimental data, including both successful and failed reactions, ML algorithms can identify complex relationships between synthesis parameters (e.g., temperature, solvent, reactant ratios) and the final product's structure and properties. wikipedia.org This can guide the rational design of experiments to achieve desired outcomes, such as a specific crystal phase or morphology.
Furthermore, inverse design , a more advanced application of AI, aims to generate novel material structures with predefined target properties. nih.gov Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on known this compound structures to propose new, chemically viable materials with enhanced performance for a given application.
| AI/ML Application | Description | Impact on Research |
| High-Throughput Screening | Rapidly predicts properties of virtual compounds. | Accelerates identification of promising material candidates. |
| Synthesis Optimization | Identifies optimal reaction conditions from experimental data. | Improves synthesis efficiency and yield of desired products. |
| Inverse Design | Generates novel structures with targeted functionalities. | Enables the de novo design of high-performance materials. |
Exploration of this compound in Emerging Technologies Beyond Photovoltaics
While much of the recent focus on this compound has been related to its use as an additive in perovskite solar cells, its unique properties make it a candidate for a range of other emerging technologies. google.com
A long-standing, yet continually evolving, application is in the field of energetic materials . This compound is a known component in primers for small arms cartridges and in certain pyrotechnic compositions and safety matches. nih.govacs.org Future research in this area may focus on developing more stable and reliable energetic formulations or exploring its use in novel ignition systems.
The coordination chemistry of this compound also opens doors for its use in chemical sensors and separation technologies . Its ability to form selective complexes with specific organic molecules, such as crown ethers and calixarenes, could be harnessed to create sensors for detecting environmental pollutants or for the separation of valuable chemical species. rsc.org
In the realm of organic synthesis , this compound serves as a useful reagent. It is employed in combination with (dichloroiodo)benzene for the stereoselective 1,2-dithiocyanation of alkynes, a reaction that provides a pathway to valuable sulfur-containing organic compounds. nih.govrsc.org Further exploration of its reactivity could lead to the development of new synthetic methodologies.
Finally, this compound can act as a precursor for the synthesis of other advanced materials . For example, it can be used to synthesize lead sulfide (B99878) (PbS) nanoparticles, which have applications in areas such as infrared detectors and quantum dots. The controlled decomposition of this compound-based coordination polymers offers a route to produce metal sulfide nanoparticles with controlled size and morphology.
Development of Sustainable and Green Synthesis Routes for this compound Compounds
In line with the growing emphasis on green chemistry, a key future trend is the development of more sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. Traditional synthesis methods often rely on the use of organic solvents and can generate significant waste.
Mechanochemistry , which involves carrying out reactions by grinding solid reactants together, is a promising green alternative. This solvent-free approach can lead to higher yields, shorter reaction times, and reduced waste. nih.gov It has been successfully used for the thiocyanation of various aryl compounds and for the synthesis of this compound-containing coordination polymers through solid-state anion replacement. acs.orgrsc.org
Sonochemistry , the application of ultrasound to chemical reactions, is another green synthesis technique being explored. wikipedia.org Acoustic cavitation, the formation and collapse of microscopic bubbles, creates localized hot spots with extreme temperatures and pressures, which can drive chemical reactions. nih.govijnnonline.net This method can enhance reaction rates and yields, often under milder conditions and with less energy consumption than conventional heating. Sonochemical methods have been successfully employed to synthesize nano-sized lead(II) coordination polymers. nih.govijnnonline.net
The development of aqueous-based synthesis routes at ambient temperature also contributes to the greening of this compound chemistry. While the compound has low water solubility, precipitation reactions from aqueous solutions of soluble lead salts and thiocyanate salts remain a common and relatively green synthesis method, avoiding the need for hazardous organic solvents. wikipedia.org Future work could focus on optimizing these aqueous routes to maximize yield and purity while minimizing water usage and waste generation.
| Green Synthesis Method | Principles | Advantages |
| Mechanochemistry | Grinding solid reactants together. | Solvent-free, reduced waste, shorter reaction times. |
| Sonochemistry | Using ultrasound to induce chemical reactions. | Enhanced reaction rates, milder conditions, energy efficiency. |
| Aqueous Synthesis | Using water as the solvent. | Avoids hazardous organic solvents, environmentally benign. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
